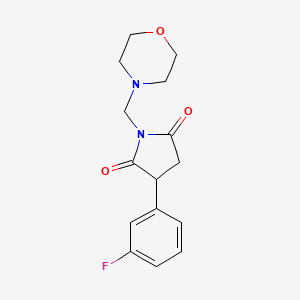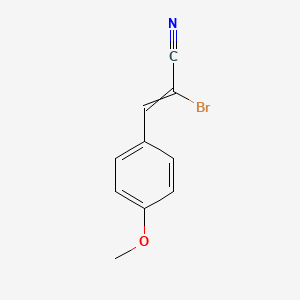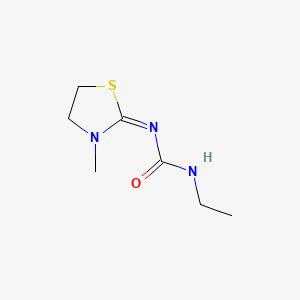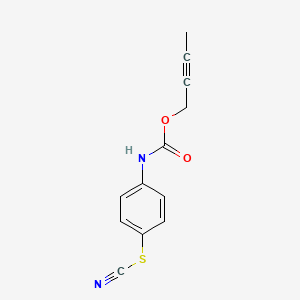
Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dithioamide with a diazocarbonyl compound in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable ring structures.
Mechanism of Action
The mechanism by which Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate exerts its effects involves interactions with various molecular targets. The sulfur and nitrogen atoms in the ring structure can participate in coordination with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound can undergo redox reactions, affecting oxidative stress pathways and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: Known for its reactivity in Diels-Alder reactions.
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: Used in bioorthogonal chemistry for labeling and imaging applications.
Uniqueness
Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate is unique due to the presence of three sulfur atoms in its ring structure, which imparts distinct chemical reactivity and potential for forming stable complexes with metal ions. This sets it apart from other similar compounds and expands its range of applications in various scientific fields.
Properties
CAS No. |
72234-57-2 |
|---|---|
Molecular Formula |
C6H6N2O4S3 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate |
InChI |
InChI=1S/C6H6N2O4S3/c1-11-5(9)3-4(6(10)12-2)8-14-15-13-7-3/h1-2H3 |
InChI Key |
ZXOXUWREBDXVFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NSSSN=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)
![Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-](/img/structure/B14463141.png)
![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)




![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)

![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)


